molecular formula C7H8F3N3 B14756782 2-Pyrimidinamine, N-ethyl-4-(trifluoromethyl)- CAS No. 1193721-40-2

2-Pyrimidinamine, N-ethyl-4-(trifluoromethyl)-

Cat. No.: B14756782
CAS No.: 1193721-40-2
M. Wt: 191.15 g/mol
InChI Key: CRIJUFYZOMZKPZ-UHFFFAOYSA-N
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Description

2-Pyrimidinamine, N-ethyl-4-(trifluoromethyl)- is a chemical compound with the molecular formula C7H8F3N3. It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine. The presence of the trifluoromethyl group and the ethylamine substitution on the pyrimidine ring makes this compound unique and potentially useful in various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Pyrimidinamine, N-ethyl-4-(trifluoromethyl)- typically involves the reaction of 4-chloro-2-(trifluoromethyl)pyrimidine with ethylamine. The reaction is carried out under reflux conditions in a suitable solvent such as ethanol or methanol. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.

Industrial Production Methods

In an industrial setting, the production of 2-Pyrimidinamine, N-ethyl-4-(trifluoromethyl)- can be scaled up by using continuous flow reactors. This method allows for better control of reaction conditions, higher yields, and reduced production costs. The use of automated systems also ensures consistent product quality and minimizes the risk of contamination.

Chemical Reactions Analysis

Types of Reactions

2-Pyrimidinamine, N-ethyl-4-(trifluoromethyl)- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The trifluoromethyl group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of corresponding pyrimidine N-oxide derivatives.

    Reduction: Formation of the corresponding amine derivatives.

    Substitution: Formation of various substituted pyrimidine derivatives depending on the nucleophile used.

Scientific Research Applications

2-Pyrimidinamine, N-ethyl-4-(trifluoromethyl)- has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.

    Medicine: Explored for its potential use in drug development, particularly in the design of antifungal and antibacterial agents.

    Industry: Utilized in the development of agrochemicals, such as fungicides and herbicides, due to its biological activity.

Mechanism of Action

The mechanism of action of 2-Pyrimidinamine, N-ethyl-4-(trifluoromethyl)- involves its interaction with specific molecular targets. In biological systems, it may act as an inhibitor of enzymes involved in critical metabolic pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively and reach its target sites.

Comparison with Similar Compounds

Similar Compounds

  • 2-Pyrimidinamine, N-methyl-4-(trifluoromethyl)
  • 2-Pyrimidinamine, N-ethyl-5-(trifluoromethyl)
  • 2-Pyrimidinamine, N-ethyl-4-(difluoromethyl)

Uniqueness

2-Pyrimidinamine, N-ethyl-4-(trifluoromethyl)- is unique due to the specific positioning of the trifluoromethyl group and the ethylamine substitution. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications. The trifluoromethyl group enhances the compound’s stability and lipophilicity, while the ethylamine substitution provides additional sites for chemical modification and interaction with biological targets.

Properties

CAS No.

1193721-40-2

Molecular Formula

C7H8F3N3

Molecular Weight

191.15 g/mol

IUPAC Name

N-ethyl-4-(trifluoromethyl)pyrimidin-2-amine

InChI

InChI=1S/C7H8F3N3/c1-2-11-6-12-4-3-5(13-6)7(8,9)10/h3-4H,2H2,1H3,(H,11,12,13)

InChI Key

CRIJUFYZOMZKPZ-UHFFFAOYSA-N

Canonical SMILES

CCNC1=NC=CC(=N1)C(F)(F)F

Origin of Product

United States

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